

"application of 17-Hydroxyisolathyrol in inflammation research"

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B2721024

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Application of 17-Hydroxyisolathyrol in Inflammation Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of *Euphorbia lathyris*. While specific research exclusively focused on **17-Hydroxyisolathyrol** is limited, extensive studies on structurally related lathyrane diterpenoids from the same source have demonstrated significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways, suggesting that **17-Hydroxyisolathyrol** holds considerable promise as a potential therapeutic agent for a variety of inflammatory conditions. This document provides an overview of the application of **17-Hydroxyisolathyrol** and its analogues in inflammation research, including detailed experimental protocols and data presented for comparative analysis.

The primary mechanism of anti-inflammatory action for lathyrane diterpenoids involves the suppression of pro-inflammatory mediators in macrophages upon stimulation with lipopolysaccharide (LPS). This is achieved, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway, a central regulator of the inflammatory response.

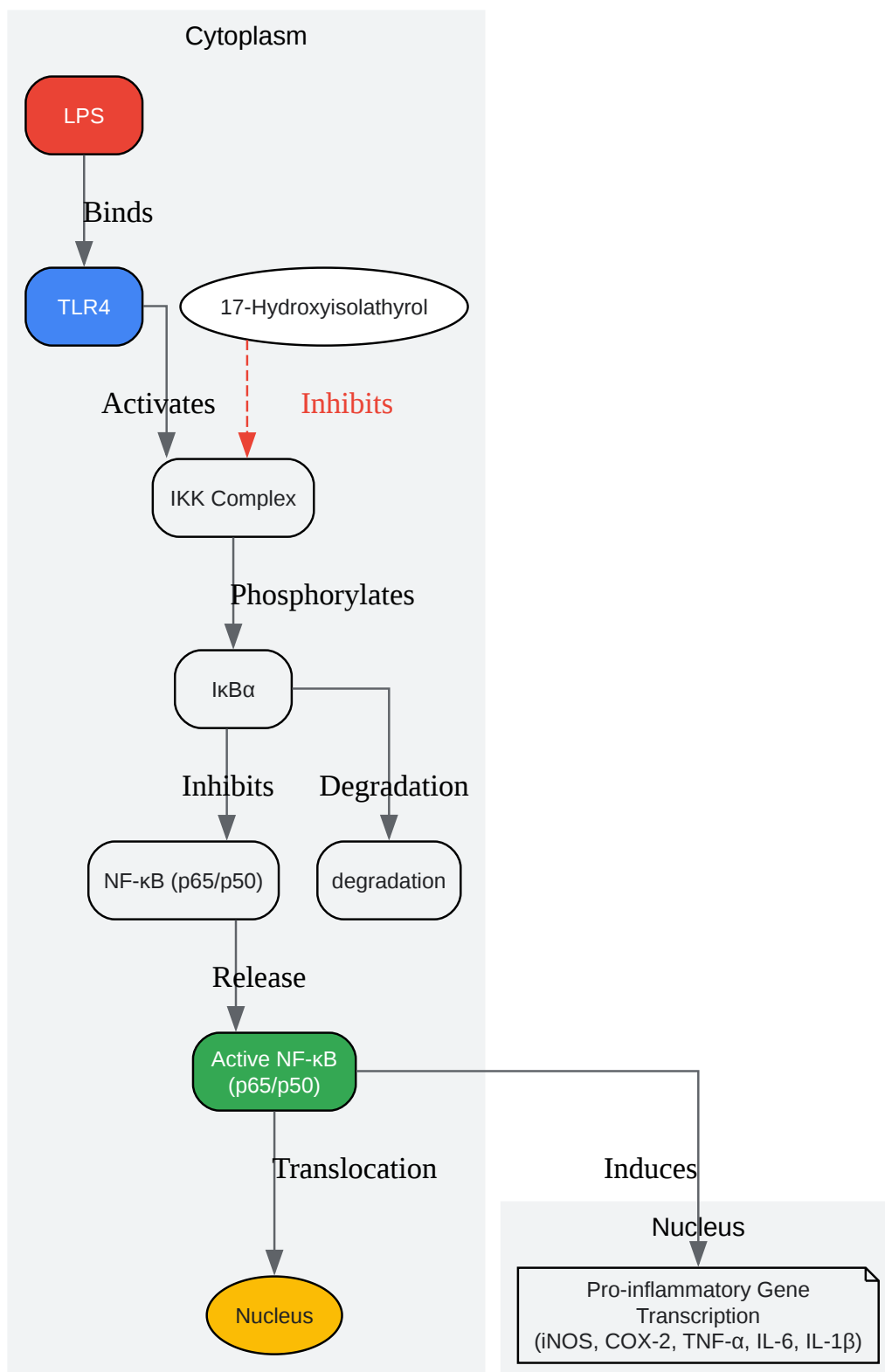
Quantitative Data

The anti-inflammatory activity of lathyrane diterpenoids, including analogues of **17-Hydroxyisolathyrol**, has been quantified by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells. The following table summarizes the inhibitory concentrations (IC₅₀) for a range of these compounds, providing a benchmark for the expected potency of **17-Hydroxyisolathyrol**.

Compound Class	Bioassay	Cell Line	Inducer	IC ₅₀ (μM)	Reference
Lathyrane Diterpenoids	Nitric Oxide (NO) Production Inhibition	RAW264.7	LPS	2.6 - 26.0	[1] [2] [3]

Signaling Pathways

The anti-inflammatory effects of lathyrane diterpenoids are primarily mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the proposed point of intervention by **17-Hydroxyisolathyrol** and its analogues.



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NF-κB Signaling Pathway Inhibition

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory activity of **17-Hydroxyisolathyrol**.

Protocol 1: In Vitro Anti-inflammatory Activity Assay

This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

1. Cell Culture:

- Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Experimental Procedure:

- Seed RAW264.7 cells in 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Prepare stock solutions of **17-Hydroxyisolathyrol** in dimethyl sulfoxide (DMSO).
- Pre-treat the cells with various concentrations of **17-Hydroxyisolathyrol** (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor) should be included.

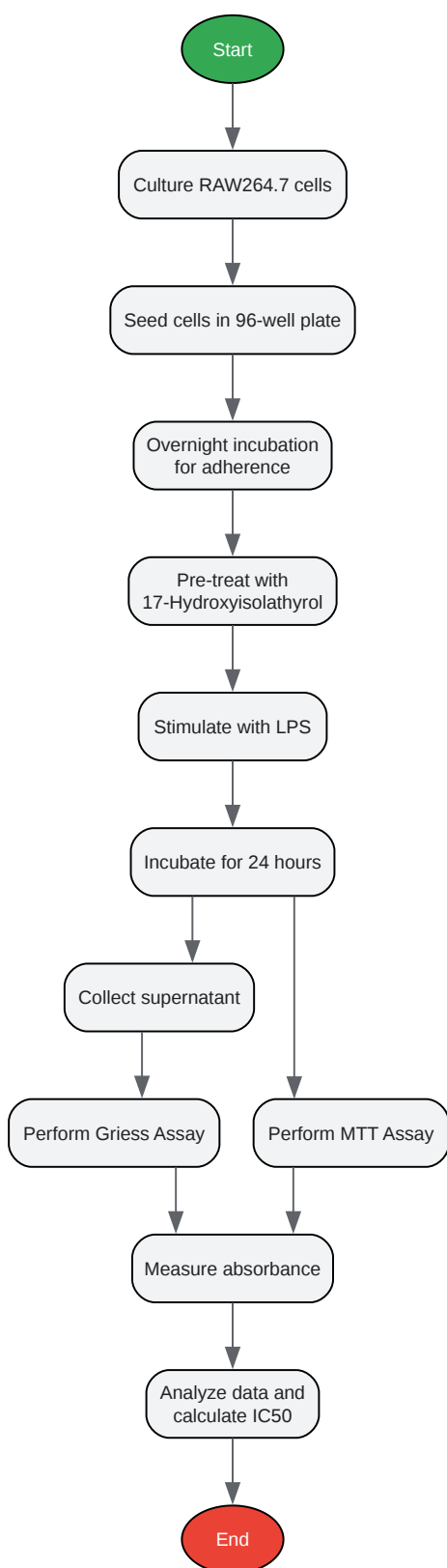
3. Nitric Oxide Measurement (Griess Assay):

- After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
- Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
- Incubate the mixture at room temperature for 10 minutes.

- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite using a sodium nitrite standard curve.
- Determine the IC₅₀ value of **17-Hydroxyisolathyrol** for NO production inhibition.

4. Cell Viability Assay (MTT Assay):

- To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a parallel MTT assay.
- After the 24-hour treatment with **17-Hydroxyisolathyrol** and LPS, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Cell viability should be expressed as a percentage of the control group.



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